

Procodazole: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Procodazole, also known as 2-Benzimidazolepropionic acid, is a versatile heterocyclic compound that has garnered scientific interest for its diverse biological activities. It is recognized as a non-specific immunoprotective agent with antiviral and antibacterial properties, an antiparasitic agent, and a carbonic anhydrase inhibitor with potential antitumor applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of **Procodazole**. It includes a detailed examination of its mechanism of action as a carbonic anhydrase inhibitor and its immunomodulatory effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Physicochemical Properties

Procodazole is a benzimidazole derivative characterized by a propanoic acid substituent at the 2-position of the benzimidazole ring.

Chemical Structure:

- IUPAC Name: 3-(1H-benzimidazol-2-yl)propanoic acid[1]
- Synonyms: **Procodazole**, Propazol, 2-Benzimidazolepropionic acid[2]



CAS Number: 23249-97-0[1]

Chemical Formula: C10H10N2O2[1]

SMILES: C1=CC=C2C(=C1)NC(=N2)CCC(=O)O[1][3]

Physicochemical Properties:

A summary of the key physicochemical properties of **Procodazole** is presented in Table 1. It should be noted that while some of these properties have been experimentally determined, others are computationally predicted due to the limited availability of published experimental data.

Property	Value	Source	
Molecular Weight	190.20 g/mol	[1]	
Monoisotopic Mass	190.074227566 Da	[1]	
XlogP (Predicted)	1.1	[3]	
Solubility	Soluble in DMSO; Insoluble in water and ethanol.	MedChemExpress	
Appearance	Powder	MedChemExpress	
Storage	Store at -20°C for up to 3 years.	MedChemExpress	

Synthesis of Procodazole

The synthesis of **Procodazole**, or 3-(1H-benzimidazol-2-yl)propanoic acid, is typically achieved through the condensation of o-phenylenediamine with a suitable dicarboxylic acid or its derivative. A common and effective method involves the reaction of o-phenylenediamine with succinic anhydride.

Experimental Protocol: Synthesis of 3-(1H-benzimidazol-2-yl)propanoic acid

This protocol is a generalized procedure based on established methods for benzimidazole synthesis.



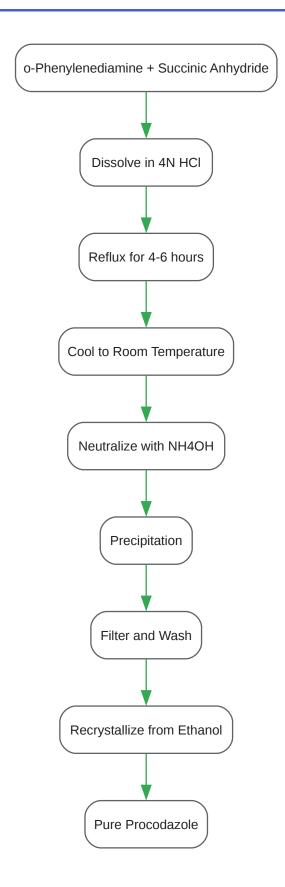
Materials:

- o-Phenylenediamine
- Succinic anhydride
- 4N Hydrochloric acid (HCl)
- Concentrated ammonium hydroxide solution
- Ethanol (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine in 4N HCI.
- To this solution, add an equimolar amount of succinic anhydride.
- Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, with continuous stirring.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until a precipitate is formed.
- Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-(1H-benzimidazol-2-yl)propanoic acid.
- Logical Workflow for **Procodazole** Synthesis:





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A flowchart illustrating the key steps in the synthesis of **Procodazole**.



Biological Activities and Mechanism of Action

Procodazole exhibits a range of biological activities, including antiparasitic, antiviral, antibacterial, and antitumor effects. Its mechanisms of action are primarily attributed to its ability to act as a carbonic anhydrase inhibitor and as an immunomodulatory agent.

Carbonic Anhydrase Inhibition and Antitumor Activity

Procodazole has been identified as an inhibitor of carbonic anhydrase (CA), with a notable inhibitory effect on carbonic anhydrase IX (CAIX).[2] CAIX is a transmembrane enzyme that is overexpressed in many types of cancer and is associated with tumor progression and metastasis.

Quantitative Data on Carbonic Anhydrase Inhibition:

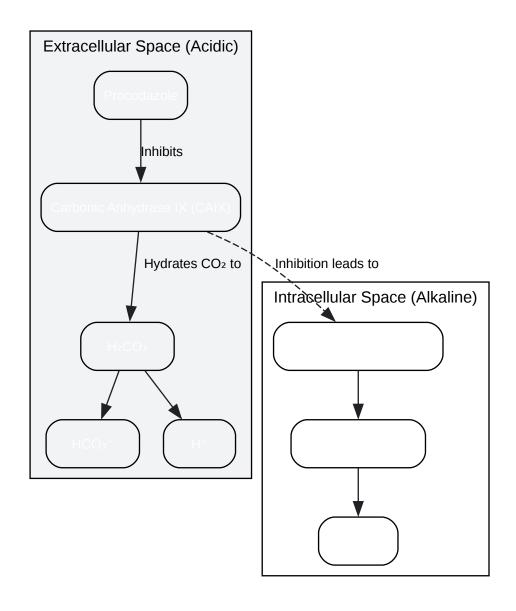
Enzyme	IC50	Source
Carbonic Anhydrase IX (CAIX)	8.35 μΜ	[2]

Mechanism of Antitumor Action:

The inhibition of CAIX by **Procodazole** is believed to exert its antitumor effects by disrupting the pH regulation in cancer cells. CAIX contributes to the acidification of the tumor microenvironment while maintaining a relatively alkaline intracellular pH, which is favorable for tumor cell proliferation and survival. By inhibiting CAIX, **Procodazole** can lead to an increase in intracellular acidity, which can trigger apoptotic pathways.

Signaling Pathway of **Procodazole**-Induced Apoptosis via CAIX Inhibition:





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Proposed signaling pathway of **Procodazole**-induced apoptosis through the inhibition of Carbonic Anhydrase IX.

Immunomodulatory, Antiviral, and Antibacterial Activities

Procodazole is described as a non-specific active immunoprotective agent that can enhance the host's immune response against viral and bacterial infections. However, detailed mechanistic studies and specific quantitative data on its antiviral and antibacterial efficacy are limited in publicly available literature.



Immunomodulatory Effects:

The precise molecular mechanisms underlying **Procodazole**'s immunomodulatory effects are not well-elucidated. It is believed to act as a potentiator of the immune system, though the specific signaling pathways and immune cell types it targets have not been extensively characterized.

Antiviral and Antibacterial Activity:

While **Procodazole** is reported to have antiviral and antibacterial properties, there is a lack of specific data, such as Minimum Inhibitory Concentration (MIC) values against a panel of bacterial strains or 50% effective concentration (EC₅₀) values against various viruses. Further research is required to quantify these activities and to determine the spectrum of pathogens susceptible to **Procodazole**.

Antiparasitic Activity

Procodazole has demonstrated in vivo antiparasitic activity. In a study involving Beagles infected with Toxocara canis, oral administration of **Procodazole** at a dose of 50 mg per dog, once daily for 28 days, resulted in a significant reduction in the parasite burden.

Quantitative Data on Antiparasitic Activity:

Organism	Host	Dosage	Duration	Outcome	Source
Toxocara canis	Beagle	50 mg/dog, p.o., daily	28 days	63.8% reduction in worm burden	[2]

Pharmacokinetics (ADME) - Predicted Properties

There is a lack of publicly available, experimentally determined pharmacokinetic data for **Procodazole**. Therefore, in silico predictions based on its chemical structure have been generated to provide an estimate of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predicted values are useful for guiding further experimental investigation.



ADME Property	Predicted Value	Interpretation	
Gastrointestinal Absorption	High	Likely to be well-absorbed from the gut.	
Blood-Brain Barrier (BBB) Permeant	No	Unlikely to cross the blood- brain barrier.	
P-glycoprotein Substrate	No	Not likely to be actively effluxed by P-gp.	
CYP1A2 Inhibitor	Yes	Potential for drug-drug interactions.	
CYP2C19 Inhibitor	Yes	Potential for drug-drug interactions.	
CYP2C9 Inhibitor	No	Low potential for drug-drug interactions.	
CYP2D6 Inhibitor	No	Low potential for drug-drug interactions.	
CYP3A4 Inhibitor	Yes	Potential for drug-drug interactions.	
Lipinski's Rule of Five	Yes (0 violations)	Favorable physicochemical properties for an orally active drug.	
Bioavailability Score	0.55	Good probability of being orally bioavailable.	

Disclaimer: The ADME properties listed above are based on computational predictions and have not been experimentally verified. These predictions are intended for informational purposes and to guide future research.

Conclusion

Procodazole is a benzimidazole-based compound with a compelling profile of diverse biological activities. Its role as a carbonic anhydrase IX inhibitor presents a promising avenue



for the development of novel anticancer therapies. Furthermore, its immunomodulatory, antiparasitic, antiviral, and antibacterial properties warrant further investigation to fully elucidate its therapeutic potential. While the currently available data provides a solid foundation, additional research is needed to establish a more comprehensive understanding of its mechanism of action, to quantify its efficacy against a broader range of pathogens, and to experimentally validate its pharmacokinetic profile. This technical guide consolidates the existing knowledge on **Procodazole**, highlighting both what is known and the areas that require further exploration, to aid researchers and drug development professionals in their ongoing efforts.

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- To cite this document: BenchChem. [Procodazole: A Technical Guide to its Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662533#chemical-structure-and-properties-of-procodazole]

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